N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

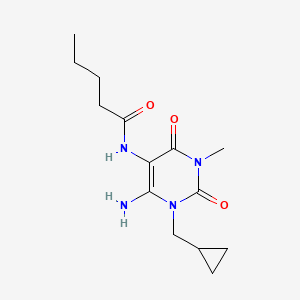

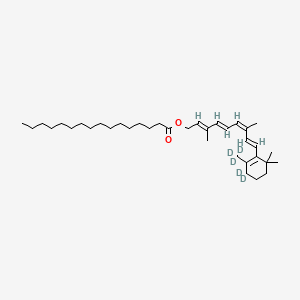

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C29H54N3O7P and its molecular weight is 587.739. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The total synthesis of D-erythro-sphinganine, starting from commercial N-tert-butyloxycarbonyl-L-serine methyl ester, showcases the utility of N-tert-butyloxycarbonyl derivatives in preparing bioactive sphingolipids. The approach employs a stereoselective preparation of an α-amino epoxide, fitting the stereochemistry of the sphinganine’s polar head, with an overall yield of 68% (Siciliano et al., 2014).

A direct and sustainable method for synthesizing tert-butyl esters using flow microreactor systems was developed, highlighting the efficiency and versatility of this approach compared to traditional batch processing. This technique is significant for the synthesis of compounds like N-tert-butyloxycarbonyl derivatives (Degennaro et al., 2016).

A novel regioselective synthesis of d-erythro-sphingosine 1-phosphate and d-erythro-ceramide 1-phosphate utilizes in situ oxidative phosphorylation and chemoselective deprotection, demonstrating the versatility of N-tert-butyloxycarbonyl protected sphingosine derivatives in constructing complex sphingolipids (Szulc et al., 2000).

Biological Applications

The study on sphingosine-1-phosphate (S1P) and its role in erythrocyte glycolysis and oxygen release in response to high-altitude hypoxia underscores the biological significance of S1P derivatives. This research reveals how S1P promotes erythrocyte glycolysis and oxygen delivery, potentially offering therapeutic opportunities to counteract tissue hypoxia (Sun et al., 2016).

Sphingosine-1-phosphate's role in inducing proliferation of astrocytes via intracellular signaling cascades further exemplifies the wide-ranging biological activities of sphingosine derivatives. This study highlights the physiological and potentially pathophysiological implications of S1P in the central nervous system (Pébay et al., 2001).

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)/t26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQCFDMQYMFAF-RRPNLBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747200 |

Source

|

| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169528-22-7 |

Source

|

| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)